molecular formula C7H8O2 B081607 Propargyl methacrylate CAS No. 13861-22-8

Propargyl methacrylate

Cat. No. B081607
CAS RN: 13861-22-8
M. Wt: 124.14 g/mol
InChI Key: PZAWASVJOPLHCJ-UHFFFAOYSA-N
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Description

Propargyl methacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions .


Synthesis Analysis

Propargyl methacrylate is used in the synthesis of alkyne-functionalized polymers and copolymers . It is associated with its acetylene and undergoes polymerization reaction through the reversible addition fragmentation chain transfer (RAFT) process using cyanoisopropyl dithiobenzoate as a reagent .


Molecular Structure Analysis

The molecular formula of Propargyl methacrylate is C7H8O2 . It contains a total of 16 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, and 1 ester .


Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Scientific Research Applications

Synthesis of Alkyne-Functionalized Polymers and Copolymers

Propargyl methacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne functionality in polymers and copolymers synthesized from propargyl methacrylate allows for post-polymerization modifications through copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Thiol-Yne Click Reactions

In addition to CuAAC, the alkyne groups in polymers and copolymers synthesized from propargyl methacrylate can also undergo thiol-yne click reactions .

Preparation of Protein A Membranes

Propargyl methacrylate has been used in the preparation of Protein A membranes. This involves the functionalization of regenerated cellulose supports via surface-initiated copolymerization of propargyl methacrylate and poly(ethylene glycol) methyl ether methacrylate, followed by a reaction with azide-functionalized Protein A ligand .

Antibody Purification

The Protein A membranes prepared using propargyl methacrylate have been used in the purification of antibodies. The membranes clicked with azide-conjugated Protein A were evaluated by measuring static and dynamic binding capacities for human immunoglobulin G .

Synthetic Intermediates and Building Blocks

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Mechanism of Action

Target of Action

Propargyl methacrylate is primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of propargyl methacrylate are these polymers and copolymers, where it serves as a monomer .

Mode of Action

The compound interacts with its targets through a process known as post-polymerization modification . This involves the incorporation of alkynes, which allows for rapid modification of the polymers and copolymers through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .

Biochemical Pathways

The primary biochemical pathway involved in the action of propargyl methacrylate is the polymerization process . This process involves the formation of large molecules called polymers from monomers like propargyl methacrylate. The incorporation of alkynes into these polymers allows for their rapid modification, leading to the creation of functionalized polymers and copolymers .

Pharmacokinetics

It’s important to note that the compound’s effectiveness in polymerization processes is influenced by factors such as concentration and reaction conditions .

Result of Action

The result of propargyl methacrylate’s action is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can be further modified through reactions such as CuAAC or thiol-yne click reactions, leading to the creation of a wide range of materials with diverse properties .

Action Environment

The action of propargyl methacrylate is influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability of the compound and the resulting polymers can be influenced by storage conditions .

Safety and Hazards

Propargyl methacrylate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Propargyl methacrylate has been successfully adopted to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in Li-ion batteries, especially at elevated temperatures . It has also been used in the development of Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .

Relevant papers on Propargyl methacrylate include studies on the preparation of Protein A membranes and the enhanced thermal stability of mesoporous carbon microbeads-based lithium-ion batteries .

properties

IUPAC Name

prop-2-ynyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAWASVJOPLHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30756-20-8
Record name 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30756-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8065666
Record name 2-Propynyl methacrylate
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl methacrylate

CAS RN

13861-22-8
Record name Propargyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13861-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester
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Record name 2-Propynyl methacrylate
Source EPA DSSTox
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Record name Prop-2-ynyl methacrylate
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Record name PROPARGYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1 mole) of methacrylic acid in 120 ml. benzene was reacted with 67.2 g. (1.2 moles) of propargyl alcohol in the presence of 4 g. of p-toluenesulfonic acid as a catalyst and 0.4 g. p-tertbutylcatechol as an inhibitor. The reaction mixture was stirred and heated to reflux under nitrogen until 18 g. of water was azeotroped over into a Dean-Stark trap. The reaction mixture was neutralized with saturated sodium carbonate aqueous solution, washed with deionized water three times and dried over sodium carbonate. The solvent was removed on a Rotavapor. Vacuum distillation of the residue in the presence of the inhibitor gave a 75% yield of propargyl methacrylate obtained as a clear colorless liquid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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